molecular formula C10H10F3NO2 B171178 N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide CAS No. 116332-61-7

N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide

Numéro de catalogue B171178
Numéro CAS: 116332-61-7
Poids moléculaire: 233.19 g/mol
Clé InChI: YFDOMHRDNWBTMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide” is an N, N-disubstituted benzamide . It is also referred to as a Weinreb amide .


Molecular Structure Analysis

The molecular formula of “N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide” is C10H10F3NO2 . Unfortunately, the specific 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

“N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide” is a liquid at 20°C . It has a molecular weight of 233.19 , a flash point of 139°C , a specific gravity of 1.27 , and a refractive index of 1.47 .

Applications De Recherche Scientifique

  • PET Imaging Agents for Neuroinflammation : A study by Jia et al. (2019) developed carbon-11-labeled sEH/PDE4 dual inhibitors, including derivatives of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, as potential PET agents for imaging sEH/PDE4 enzymes in neuroinflammation. These compounds were synthesized with high radiochemical purity and significant molar activity, indicating their potential for neuroimaging applications (Jia et al., 2019).

  • Neuroleptic Activity : Iwanami et al. (1981) investigated benzamides, including compounds structurally related to N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, for their neuroleptic activities. They found that certain substitutions in the benzamide structure significantly enhanced neuroleptic activity, suggesting potential therapeutic applications in treating psychosis (Iwanami et al., 1981).

  • Isotope Labeling : Shevchenko et al. (2014) conducted a study on the introduction of hydrogen isotopes into related benzamide compounds. This research is important for the development of labeled compounds in various scientific applications, including drug development and molecular imaging (Shevchenko et al., 2014).

  • Antihyperglycemic Agents : Nomura et al. (1999) identified a benzamide derivative, closely related to N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, as a promising candidate drug for the treatment of diabetes mellitus. Their structure-activity relationship study indicated its potential as an antihyperglycemic agent (Nomura et al., 1999).

  • Radiochemistry Applications : In a study by Bobeldijk et al. (1990), a simple and high-yield synthesis method was developed for derivatives of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, which are useful in the preparation of radio-labeled compounds for imaging applications (Bobeldijk et al., 1990).

  • Chemical Reaction Studies : Murphy et al. (2009) studied the basic condition reactions of N-(hydroxymethyl)benzamide derivatives, including those with structures related to N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide. This research contributes to understanding the chemistry of benzamide compounds under different conditions (Murphy et al., 2009).

Safety And Hazards

“N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Propriétés

IUPAC Name

N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-3-5-8(6-4-7)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDOMHRDNWBTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555389
Record name N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide

CAS RN

116332-61-7
Record name N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(Trifluoromethyl)benzoyl chloride (5.0 g, 23.9 mmol) and N,O-dimethylhydroxylamine hydrochloride (2.55 g, 26.3 mmol, 1.1 eq.) were combined in CH2Cl2 (200 mL) at 0° C. and treated with pyridine (4.3 mL, 52.6 mmol). After stirring for 2 hours, the mixture was allowed to attain ambient temperature, diluted with diethyl ether and washed with water, aqueous HCl, and water. the organic phase was separated and concentrated to provide the title compound which was used directly in the next step. 1H NMR (300 MHz, d6-DMSO) 7.90 (m, 4H), 3.52 (s, 3H), 3.28 (s, 3H); MS (DCI/NH3) m/e 234 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a cold (0° C.) solution of N,O-dimethylhydroxylamine hydrochloride (2.5 g, 25.6 mmol) and 4-(trifluoromethyl)benzoyl chloride (prepared by refluxing a solution of 4-(trifluoromethyl)benzoic acid in SOCl2, 4.86 g, 23.3 mmol) in DCM (50 mL) was added dropwise pyridine (4.06 g, 51.26 mmol). The reaction mixture was stirred overnight and evaporated. The residue was dissolved in a mixture of DCM/Et2O (1/1) (45 mL) and brine (45 mL) was added. The aqueous layer was separated and extracted twice with DCM/Et2O (1/1) (45 mL). The combined organic layers were washed with brine (45 mL), dried over MgSO4, filtered and concentrated under vacuum to give the title compound as a yellow oil (4.88 g, 90%). 1H NMR (CDCl3, 300 MHz) δ 7.90-7.70 (m, 2H), 7.76-7.60 (m, 2H), 3.65-3.45 (m, 3H), 3.43-3.33 (m, 3H). HPLC (Condition A), Rt: 3.41 min (HPLC purity: 98.0%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.06 g
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

To a stirred suspension of 19.9 grams (0.204 mole) of N-methoxy-N-methylamine hydrochloride in 500 mL of methylene chloride was added 39.3 grams (0.388 mole) of triethylamine. Upon completion of addition, the reaction mixture was stirred for ten minutes, and a solution of 38.4 grams (0.185 mole) of 4-trifluoromethylbenzoyl chloride in 25 mL of methylene chloride was added dropwise. Upon completion of addition, the reaction mixture was stirred at ambient temperature for 18 hours. The reaction mixture was then stirred vigorously with 300 mL of water. The aqueous layer was separated from the organic layer and washed with three portions of methylene chloride. The washes were combined with the organic layer, and the combination was dried with magnesium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure, yielding 42.5 grams of N-methoxy-N-methyl-4-trifluoromethylbenzamide as an oil. The nmr spectrum was consistent with the proposed structure.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
38.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.